NF(N-Me)GA(N-Me)IL

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H51N7O8 |

|---|---|

Molekulargewicht |

661.8 g/mol |

IUPAC-Name |

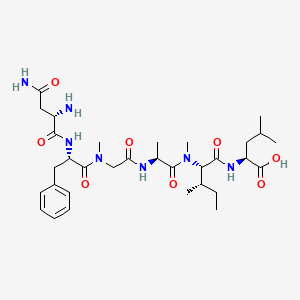

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C32H51N7O8/c1-8-19(4)27(29(43)37-24(32(46)47)14-18(2)3)39(7)30(44)20(5)35-26(41)17-38(6)31(45)23(15-21-12-10-9-11-13-21)36-28(42)22(33)16-25(34)40/h9-13,18-20,22-24,27H,8,14-17,33H2,1-7H3,(H2,34,40)(H,35,41)(H,36,42)(H,37,43)(H,46,47)/t19-,20-,22-,23-,24-,27-/m0/s1 |

InChI-Schlüssel |

QKIYXOQZMBTDDJ-PKMOWMNGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Guide to the Chemical Structure of NF(N-Me)GA(N-Me)IL

This technical guide provides a detailed analysis of the chemical structure of the N-methylated peptide designated as NF(N-Me)GA(N-Me)IL. This peptide is a modified hexapeptide, and this document will elucidate its constituent amino acids, the nature of its chemical modifications, and its structural representation. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Deciphering the Peptide Sequence

The designation this compound represents a specific sequence of amino acids with modifications. The sequence is interpreted using the standard one-letter codes for amino acids[1][2]:

-

N : Asparagine

-

F : Phenylalanine

-

G : Glycine

-

A : Alanine

-

I : Isoleucine

-

L : Leucine

The (N-Me) notation indicates that the preceding amino acid is N-methylated. This modification involves the substitution of a hydrogen atom with a methyl group (-CH₃) on the amide nitrogen of the peptide backbone[3].

Therefore, the linear sequence of the peptide is: Asparagine - Phenylalanine(N-methylated) - Glycine - Alanine(N-methylated) - Isoleucine - Leucine

A similar bioactive peptide, F(N-Me)GA(N-Me)IL , has been identified as a double N-methylated derivative of a partial sequence of the Islet Amyloid Polypeptide (IAPP). This derivative was found to lack the amyloidogenicity and cytotoxicity of the original sequence and could inhibit amyloid formation[4]. The structural principles discussed herein apply to both sequences.

The Chemical Structure

The structure of this compound is a polypeptide chain where six amino acid residues are linked by peptide bonds. Two of these residues, Phenylalanine and Alanine, feature a methyl group on their backbone amide nitrogen.

-

Backbone: The peptide backbone consists of a repeating sequence of N-Cα-C (Nitrogen, Alpha-Carbon, Carbonyl-Carbon).

-

Peptide Bonds: The amino acids are linked by peptide bonds, which are amide linkages formed between the carboxyl group (-COOH) of one amino acid and the amino group (-NH₂) of the next.

-

N-Methylation: In the case of Phenylalanine and Alanine, the peptide bond nitrogen is tertiary, bonded to the alpha-carbon of its own residue, the carbonyl carbon of the preceding residue, and a methyl group. This modification removes the amide proton that would typically be present, which has significant conformational implications[3].

-

Side Chains (R-groups): Each amino acid has a unique side chain that determines its chemical properties.

-

Asparagine (N): -CH₂CONH₂

-

Phenylalanine (F): -CH₂-C₆H₅ (a benzyl (B1604629) group)

-

Glycine (G): -H (the simplest side chain)

-

Alanine (A): -CH₃

-

Isoleucine (I): -CH(CH₃)CH₂CH₃ (a sec-butyl group)

-

Leucine (L): -CH₂CH(CH₃)₂ (an isobutyl group)

-

The diagram below illustrates the connectivity of the atoms in this peptide.

References

An In-depth Technical Guide on the Discovery and Origin of N-Methylated Peptides

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Discovery, Origin, Synthesis, and Characterization of N-Methylated Peptides

Note: The specific peptide NF(N-Me)GA(N-Me)IL was not found in the available literature. This guide provides a comprehensive overview of the discovery and origin of N-methylated peptides in general, a class of molecules with significant therapeutic potential.

Introduction

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a critical modification that significantly enhances the therapeutic potential of peptides. This modification can lead to improved metabolic stability, increased cell permeability, and enhanced receptor affinity and selectivity.[1][2] Naturally occurring N-methylated peptides, such as the immunosuppressant cyclosporine A, exhibit remarkable pharmacokinetic properties, including oral bioavailability, which has inspired the development of synthetic N-methylated peptide drugs.[3][4][5] This guide provides a detailed overview of the discovery, origin, synthesis, and characterization of N-methylated peptides, intended for researchers and professionals in the field of drug development.

Discovery and Origin of N-Methylated Peptides

Natural Occurrence

N-methylated peptides are prevalent in nature, particularly in microbial and marine organisms. These natural products often exhibit potent biological activities. A prime example is cyclosporine A, a cyclic peptide with seven N-methylated residues, which is a widely used immunosuppressive drug. Another example is omphalotin, a cyclic dodecapeptide with several N-methylated residues. The biosynthesis of these peptides often occurs via non-ribosomal peptide synthetases (NRPSs), large enzyme complexes that can incorporate non-proteinogenic amino acids, including N-methylated ones.

De Novo Discovery

Modern drug discovery efforts for N-methylated peptides often employ sophisticated screening techniques. One such method is the ribosomal synthesis of N-methyl peptides, where N-methylated amino acids are incorporated into peptides using a reconstituted E. coli translation system. This allows for the creation of libraries of peptides containing multiple N-methylated amino acids, which can then be screened for high-affinity ligands against various protein targets.

Synthesis of N-Methylated Peptides

The chemical synthesis of N-methylated peptides, particularly those with a high density of N-methylated residues, presents unique challenges. The steric hindrance from the N-methyl group can impede coupling reactions. However, several effective methods for their solid-phase synthesis have been developed.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is the most common method for preparing N-methylated peptides. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Key Experimental Protocols:

-

On-Resin N-methylation: This method allows for the selective N-methylation of peptides directly on the solid support. A common procedure involves the use of a base, such as lithium tert-butoxide (LiOtBu), and a methylating agent.

-

Coupling Reagents: Due to the difficulty in coupling to an N-methylated amino acid, specialized coupling reagents are often employed. Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise in improving coupling efficiency. Microwave-assisted couplings can also enhance the reaction rate and yield.

-

Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).

A generalized workflow for the solid-phase synthesis of an N-methylated peptide is depicted below.

Characterization of N-Methylated Peptides

The characterization of synthetic N-methylated peptides is crucial to confirm their identity and purity.

Key Experimental Protocols:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the crude peptide and to assess its purity. N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles due to the slow interconversion between different conformers (cis/trans isomers of the N-methylated amide bond).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming the successful incorporation of the N-methyl groups.

Quantitative Data on N-Methylated Peptides

The introduction of N-methylation significantly impacts the physicochemical properties of peptides. The following table summarizes key quantitative data for a cyclic hexapeptide and its N-methylated analogs.

| Compound | Molecular Weight (Da) | PAMPA Permeability (10⁻⁶ cm/s) | RRCK Cell-Based Permeability (10⁻⁶ cm/s) | Oral Bioavailability in Rat (%) |

| Cyclic Hexapeptide (Parent) | 711 | < 0.1 | 0.2 | Not Determined |

| Mono-N-methylated Analog | 725 | 0.5 | 1.1 | Not Determined |

| Di-N-methylated Analog | 739 | 2.1 | 3.5 | Not Determined |

| Tri-N-methylated Analog | 753 | 5.8 | 8.9 | 28 |

Data adapted from a study on selective on-resin N-methylation of cyclic peptides. PAMPA: Parallel Artificial Membrane Permeability Assay; RRCK: a cell line with low P-glycoprotein expression.

Signaling Pathways of Bioactive Peptides

While a specific signaling pathway for the requested peptide cannot be provided, bioactive peptides, including N-methylated ones, often exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating intracellular signaling cascades. A representative diagram of a GPCR signaling pathway is shown below.

Conclusion

N-methylated peptides represent a promising class of therapeutic agents with enhanced drug-like properties. While the specific peptide this compound was not identified in the literature, the principles and methodologies outlined in this guide provide a solid foundation for the discovery, synthesis, and characterization of novel N-methylated peptides. Continued research in this area is expected to yield new and effective treatments for a wide range of diseases.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Transformative Impact of N-Methylation on Peptide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern therapeutic development. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group on the peptide backbone—has emerged as a powerful tool to enhance the druglike properties of these promising molecules. This in-depth technical guide explores the predicted and observed biological activities of N-methylated peptides, offering a comprehensive resource for researchers engaged in their design and evaluation. By providing a detailed overview of the effects of N-methylation, quantitative data from key studies, and explicit experimental protocols, this guide aims to facilitate the rational design of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

The Multifaceted Influence of N-Methylation on Biological Activity

N-methylation introduces significant alterations to the physicochemical properties of peptides, which in turn profoundly impact their biological activity. These changes primarily stem from the steric hindrance and the removal of the amide proton's hydrogen-bonding capability.

Conformational Control and Receptor Affinity: The introduction of a methyl group on the amide nitrogen restricts the rotation around the peptide backbone, thereby reducing the conformational flexibility of the peptide.[1][2] This "conformational constraint" can pre-organize the peptide into its bioactive conformation, which is the specific three-dimensional structure required for optimal interaction with its biological target.[3] Consequently, N-methylation can lead to a significant increase in receptor binding affinity and selectivity.[4][5] However, it is crucial to note that the position of N-methylation is critical; an improperly placed methyl group can also lead to a decrease in affinity by forcing the peptide into a conformation that is incompatible with the receptor binding pocket.[5]

Enhanced Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases in the body, which severely limits their therapeutic potential. N-methylation provides a steric shield, hindering the approach of proteases to the scissile amide bond.[2] Furthermore, the absence of the amide proton disrupts the hydrogen-bonding interactions that are often crucial for enzyme recognition and catalysis.[3] This dual effect results in a dramatic increase in the peptide's resistance to enzymatic degradation and a longer in vivo half-life.[6]

Improved Membrane Permeability and Oral Bioavailability: A major hurdle in peptide drug development is their poor membrane permeability, which limits their oral bioavailability. N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[2] This is achieved by reducing the number of hydrogen bond donors, which in turn lowers the desolvation penalty associated with moving from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[7] The addition of the methyl group also increases the lipophilicity of the peptide, further favoring its partitioning into the membrane.[3] The renowned oral bioavailability of the highly N-methylated cyclic peptide, Cyclosporin A, stands as a testament to the power of this modification.[8]

Quantitative Insights into the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on proteolytic stability, membrane permeability, and receptor binding affinity.

Table 1: Proteolytic Stability of N-Methylated Peptides

| Peptide/Analog | N-Methylation Site | Enzyme | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein Ligand (DKLYWWEFL) | None | Trypsin | ~0.1 h | - | [6] |

| N-Me-K variant | Lysine | Trypsin | > 100 h | > 1000 | [6] |

| N-Me-W variant | Tryptophan | Trypsin | ~7.2 h | ~72 | [6] |

| Melanocortin Analog (BL3020-1) | None | BBMV | Stable | - | [5] |

| N-Me-Phe variant | Phenylalanine | BBMV | Maintained Stability | - | [5] |

BBMV: Brush Border Membrane Vesicles

Table 2: Membrane Permeability of N-Methylated Peptides

| Peptide/Analog | N-Methylation | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| Cyclic Hexapeptide 1 | None | RRCK | 1.8 | [8] |

| Trimethylated Analog of 1 | 3 N-Me groups | RRCK | 3.6 | [8] |

| Cyclic Hexapeptide 2 | None | RRCK | 1.2 | [8] |

| Trimethylated Analog of 2 | 3 N-Me groups | RRCK | 2.5 | [8] |

| Somatostatin (B550006) Analog | None | Caco-2 | < 1 | [9] |

| Tri-N-methylated Analog | 3 N-Me groups | Caco-2 | > 10 | [9] |

| Cyclic Hexa-Ala Peptide | None | Caco-2 | < 1 | [10] |

| N-Methylated Derivatives | 1-5 N-Me groups | Caco-2 | up to > 10 | [10] |

RRCK: Rat Renal Cortical Kidney cell line

Table 3: Receptor Binding Affinity of N-Methylated Peptides

| Peptide/Analog | N-Methylation Site | Receptor | Binding Affinity (IC₅₀/Kd, nM) | Change in Affinity | Reference |

| Somatostatin Antagonist | None | hsst2 | 2.0 | - | [5] |

| N-Me-Lys(9) Analog | Lysine | hsst2 | 2.2 | No significant change | [5] |

| Somatostatin Antagonist | None | hsst5 | >1000 | - | [5] |

| N-Me-Lys(9) Analog | Lysine | hsst5 | 5.98 | Significant increase | [5] |

| Dermorphin Analog | None | μ-opioid | 0.35 | - | [5] |

| N-Me-Phe Analog | Phenylalanine | μ-opioid | 0.25 | Slight increase | [5] |

| RGD Analog | None | αvβ3 | 140 | - | [5] |

| N-Me-Val Analog | Valine | αvβ3 | 20 | 7-fold increase | [5] |

IC₅₀: Half maximal inhibitory concentration; Kd: Dissociation constant; hsst: human somatostatin receptor

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of N-methylated peptides.

Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases using High-Performance Liquid Chromatography (HPLC).

Materials:

-

N-methylated peptide and non-methylated control peptide

-

Protease of interest (e.g., trypsin, chymotrypsin, serum)

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA))

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Peptide Solution Preparation: Dissolve the test peptide and control peptide in the assay buffer to a final concentration of 1 mg/mL.

-

Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration appropriate for the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Reaction Incubation:

-

Add the peptide solution to a microcentrifuge tube.

-

Initiate the reaction by adding the protease solution.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a suitable gradient of Mobile Phase B to elute the peptide.

-

Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Calculate the percentage of the remaining intact peptide relative to the 0-hour time point.

-

Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across a lipid membrane.

Materials:

-

PAMPA plate (with a filter membrane coated with a lipid solution, e.g., phosphatidylcholine in dodecane)

-

Acceptor plate (96-well)

-

Donor plate (96-well)

-

Test compound solution (in a suitable buffer, e.g., PBS, with a low percentage of co-solvent like DMSO)

-

Acceptor buffer (e.g., PBS)

-

Lucifer yellow (as a membrane integrity marker)

-

Plate reader or LC-MS/MS system for quantification

Procedure:

-

Prepare Acceptor Plate: Add the acceptor buffer to each well of the 96-well acceptor plate.

-

Prepare Donor Plate: Add the test compound solution to the donor plate wells. Include wells with Lucifer yellow as a control for membrane integrity.

-

Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

-

Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).

-

Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

-

Quantification: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). Also, measure the concentration of Lucifer yellow in the acceptor wells to ensure membrane integrity.

-

Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

-

Vd = Volume of the donor well

-

Va = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C]a = Concentration in the acceptor well

-

[C]eq = Equilibrium concentration

-

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (with microporous membranes)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test compound solution (in transport buffer)

-

Lucifer yellow (as a marker for paracellular permeability)

-

Transepithelial Electrical Resistance (TEER) meter

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto the Transwell® inserts.

-

Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Check:

-

Measure the TEER of the cell monolayer. A high TEER value indicates the formation of tight junctions.

-

Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow confirms the integrity of the monolayer.

-

-

Permeability Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add the test compound solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Permeability Experiment (Basolateral to Apical - B to A):

-

To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

-

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt = The rate of appearance of the compound on the receiver side

-

A = The surface area of the membrane

-

C₀ = The initial concentration of the compound in the donor chamber

-

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of an N-methylated peptide for its receptor.

Materials:

-

Cell membranes or purified receptors expressing the target receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known ligand)

-

N-methylated test peptide (unlabeled competitor)

-

Binding buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

-

Scintillation fluid and a scintillation counter or a gamma counter

-

Glass fiber filters

Procedure:

-

Reaction Setup:

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand and the cell membranes/purified receptor.

-

Add increasing concentrations of the unlabeled N-methylated test peptide.

-

Include control tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.

-

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter or gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by N-methylated peptides and the workflows of the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of N-Methylation on Peptide Bioactivity: A Technical Guide to the Potential Mechanisms of Action of NF(N-Me)GA(N-Me)IL

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptides is a cornerstone of modern drug development, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. One of the most effective modifications is N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone. This modification can profoundly alter the physicochemical properties of a peptide, influencing its conformation, proteolytic resistance, membrane permeability, and receptor interactions. This technical guide explores the potential mechanisms of action of the hypothetical N-methylated peptide, NF(N-Me)GA(N-Me)IL, by providing an in-depth overview of the general effects of N-methylation on peptide function. We will delve into the modulation of receptor affinity, the potential for altered signaling pathway activation, and the experimental protocols required to elucidate these mechanisms.

Introduction to N-Methylation in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation and poor cell penetration.[1][2] N-methylation is a chemical modification that addresses these challenges by introducing a methyl group onto the nitrogen atom of the peptide bond.[2][3] This seemingly minor alteration can induce significant changes in the peptide's three-dimensional structure and hydrogen bonding capacity, leading to a cascade of advantageous effects.[1][4]

The benefits of N-methylation include:

-

Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonds necessary for enzyme recognition, thereby increasing the peptide's half-life in vivo.[1][3]

-

Improved Membrane Permeability: By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability.[1][5]

-

Conformational Constraint: The introduction of a methyl group restricts the rotational freedom of the peptide backbone, often locking it into a more bioactive conformation. This pre-organization can lead to increased receptor affinity and selectivity.[1][6]

The hypothetical peptide, this compound, features N-methylation at two positions. Understanding the potential impact of these modifications is crucial for predicting its biological activity and mechanism of action.

Potential Mechanisms of Action of N-Methylated Peptides

The mechanism of action of a peptide is intrinsically linked to its ability to interact with specific biological targets, such as receptors, enzymes, or ion channels. N-methylation can modulate these interactions in several ways.

Modulation of Receptor Binding and Signaling

N-methylation can significantly alter how a peptide binds to its receptor, which can be a G-protein coupled receptor (GPCR), a tyrosine kinase receptor, or other cell surface proteins.

-

Affinity and Selectivity: By inducing a more rigid and bioactive conformation, N-methylation can enhance the binding affinity of a peptide for its target receptor.[1] This conformational restriction can also improve selectivity for a specific receptor subtype, reducing off-target effects.[6][7] Conversely, if the induced conformation is not optimal for binding, a decrease in affinity can occur.[1]

-

Signaling Pathway Modulation: The conformational changes induced by N-methylation can alter the way the peptide-receptor complex interacts with downstream signaling molecules. This could potentially lead to biased agonism, where the peptide preferentially activates one signaling pathway over another.

Below is a diagram illustrating the potential impact of N-methylation on receptor binding and subsequent G-protein activation.

Figure 1: N-methylation can enhance receptor binding and signaling.

Interaction with Ion Channels

Some peptides exert their effects by modulating the activity of ion channels.[8] N-methylation could influence this interaction by:

-

Altering Pore Blockade: For peptides that act as pore blockers, the conformational rigidity imposed by N-methylation could lead to a more effective and prolonged blockade of the ion channel.

-

Modifying Gating Properties: N-methylated peptides might allosterically modulate the channel's gating mechanism, either promoting or inhibiting its opening in response to stimuli.

The following diagram depicts a hypothetical scenario of an N-methylated peptide interacting with an ion channel.

Figure 2: N-methylation may lead to more effective ion channel blockade.

Enzyme Inhibition

N-methylated peptides can also be designed to act as enzyme inhibitors.[9][10] The modification can enhance inhibitory potency through:

-

Improved Binding to the Active Site: A conformationally constrained peptide may fit more snugly into the enzyme's active site, leading to tighter binding and more potent inhibition.

-

Increased Resistance to Cleavage: Even if the peptide is a substrate for the enzyme, N-methylation can prevent its cleavage, effectively turning it into a competitive inhibitor.[1]

Quantitative Data on the Effects of N-Methylation

The impact of N-methylation on peptide properties can be quantified through various in vitro assays. The following tables summarize typical data that could be expected when comparing an unmodified peptide to its N-methylated analog, such as this compound.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Peptide | Target Receptor | Kd (nM) |

| Unmodified Peptide | Receptor A | 50 |

| This compound | Receptor A | 5 |

| Unmodified Peptide | Receptor B | 100 |

| This compound | Receptor B | 200 |

Data are hypothetical and for illustrative purposes.

Table 2: Effect of N-Methylation on Proteolytic Stability

| Peptide | Half-life in Human Serum (hours) |

| Unmodified Peptide | 0.5 |

| This compound | 8 |

Data are hypothetical and for illustrative purposes.

Table 3: Effect of N-Methylation on Membrane Permeability

| Peptide | PAMPA Permeability (10-6 cm/s) |

| Unmodified Peptide | 0.2 |

| This compound | 2.5 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

To experimentally determine the mechanism of action of an N-methylated peptide like this compound, a series of well-defined assays are required.

Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of the N-methylated peptide for its target receptor by assessing its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., 125I-labeled peptide)

-

Unlabeled N-methylated peptide (competitor)

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Filtration apparatus with glass fiber filters

-

Gamma counter

Methodology:

-

Prepare serial dilutions of the unlabeled N-methylated peptide.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled peptide.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can be converted to a Ki (inhibition constant).

GPCR Activation Assay (cAMP Measurement)

This assay determines whether the N-methylated peptide acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[11]

Materials:

-

Cells expressing the target GPCR

-

N-methylated peptide

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture reagents

Methodology:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

For Gs-coupled receptors, treat the cells with varying concentrations of the N-methylated peptide.

-

For Gi-coupled receptors, pre-treat the cells with varying concentrations of the N-methylated peptide, then stimulate with a fixed concentration of forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Ion Channel Electrophysiology (Patch-Clamp)

This technique directly measures the effect of the N-methylated peptide on ion channel activity.[12][13]

Materials:

-

Cells expressing the target ion channel

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

N-methylated peptide

Methodology:

-

Culture the cells on coverslips.

-

Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Establish a whole-cell recording configuration.

-

Apply voltage protocols to elicit ion channel currents.

-

Perfuse the cells with a solution containing the N-methylated peptide and record any changes in the current amplitude, kinetics, or voltage-dependence.

-

Analyze the data to determine the mechanism of channel modulation (e.g., pore block, altered gating).

Enzyme Inhibition Assay

This assay measures the ability of the N-methylated peptide to inhibit the activity of a target enzyme.[14][15]

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

N-methylated peptide (inhibitor)

-

Assay buffer

-

Detection system (e.g., spectrophotometer, fluorometer)

Methodology:

-

In a multi-well plate, incubate the enzyme with varying concentrations of the N-methylated peptide.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product over time using the appropriate detection method.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration to determine the IC50.

Workflow for Characterizing N-Methylated Peptides

The following diagram outlines a logical workflow for the synthesis and characterization of an N-methylated peptide like this compound.

Figure 3: A comprehensive workflow for the development and characterization of N-methylated peptides.

Conclusion

N-methylation is a powerful and versatile strategy in peptide drug discovery for enhancing pharmacokinetic and pharmacodynamic properties.[2][3] While the specific mechanism of action of the hypothetical peptide this compound remains to be elucidated, the principles outlined in this guide provide a robust framework for its investigation. By systematically evaluating its effects on receptor binding, downstream signaling, ion channel activity, and enzyme function, researchers can uncover its therapeutic potential and pave the way for the development of novel, more effective peptide-based drugs. The detailed experimental protocols and logical workflows presented herein serve as a comprehensive resource for scientists and drug developers working in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of NF(N-Me)GA(N-Me)IL Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the N-methylated peptide, NF(N-Me)GA(N-Me)IL, binding to a putative receptor. N-methylation is a key chemical modification in peptide drug design, enhancing proteolytic stability and membrane permeability. However, it also introduces significant challenges for computational modeling due to increased conformational rigidity and the potential for cis/trans isomerization of the peptide bond. This document outlines a systematic approach, from initial target identification and model preparation to detailed molecular docking and dynamics simulations, for predicting the binding mode and affinity of this novel peptide. The methodologies are designed to be a practical guide for researchers engaged in the computational design and analysis of N-methylated peptide therapeutics.

Introduction: The Challenge and Opportunity of N-Methylated Peptides

Peptides offer high specificity and potency as therapeutic agents but are often limited by poor pharmacokinetic properties. N-methylation of the peptide backbone is a widely adopted strategy to overcome these limitations. The introduction of a methyl group on the amide nitrogen can induce a range of beneficial effects, including:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, prolonging the peptide's half-life in vivo.

-

Improved Membrane Permeability: N-methylation can mask the hydrogen-bonding capacity of the amide proton, reducing the desolvation penalty associated with crossing cell membranes.

-

Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity.

However, these same modifications present unique challenges for computational modeling. The conformational landscape of N-methylated peptides is more complex, and standard force fields may not accurately capture the energetics of the N-methylated peptide bond. This guide provides a detailed workflow for addressing these challenges in the context of the novel peptide this compound.

Target Identification and Model Preparation

As this compound is a novel peptide, a primary step is the identification of a putative biological target. In the absence of experimental data, several computational and experimental strategies can be employed.

Putative Target Identification Strategies

-

Sequence Homology Searches: Comparing the peptide sequence to known bioactive peptides in databases like PepBank can suggest potential receptor families.

-

Reverse Docking: Screening the peptide against a library of known protein structures to identify potential binding partners.

-

Phenotypic Screening: Experimental assays to observe the effect of the peptide on cell behavior can narrow down the potential pathways and, consequently, the receptors involved.

-

Affinity Chromatography-Mass Spectrometry: An experimental technique where the immobilized peptide is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

For the purpose of this guide, we will hypothesize that this compound is an antagonist of the NLRP3 inflammasome , a key mediator of inflammation. Recent studies have implicated the NLRP3 inflammasome in various inflammatory and autoimmune disorders, making it a relevant therapeutic target. Specifically, we will model the binding of our peptide to the NACHT domain of NLRP3, a critical region for its oligomerization and activation.

Preparation of the Receptor and Ligand Structures

Accurate model preparation is crucial for the success of any in silico study.

Receptor Preparation:

-

Obtain the Crystal Structure: The 3D structure of the human NLRP3 NACHT domain can be obtained from the Protein Data Bank (PDB).

-

Pre-processing: The PDB file should be cleaned by removing water molecules, co-factors, and any existing ligands. Missing residues and side chains should be modeled in using tools like Modeller or the protein preparation wizard in Schrödinger Maestro.

-

Protonation: The protonation states of ionizable residues should be assigned at a physiological pH of 7.4.

Ligand Preparation:

-

3D Structure Generation: The 3D structure of this compound will be built using a molecular builder.

-

N-methylation: The N-methyl groups will be added to the specified residues (Phenylalanine and Alanine).

-

Conformational Sampling: Due to the flexibility of peptides, it is essential to generate a diverse ensemble of low-energy conformations. This can be achieved through a combination of molecular mechanics and dynamics simulations. The cis/trans isomerization of the N-methylated peptide bonds should be explicitly considered during this step.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Given the flexibility of peptides, a multi-stage docking protocol is recommended.

Docking Workflow

-

Binding Site Prediction: If the binding site is unknown, tools like SiteMap or PepSite can be used to predict putative binding pockets on the NLRP3 NACHT domain.

-

Global Docking: A global docking approach, where the entire receptor surface is searched, can be used to identify potential binding regions without prior knowledge of the binding site.

-

Focused Docking: Once a putative binding region is identified, a more focused and computationally intensive docking protocol can be applied to refine the binding pose.

-

Scoring and Clustering: The resulting docking poses should be scored using a suitable scoring function and clustered based on their root-mean-square deviation (RMSD). The top-scoring and most populated clusters represent the most likely binding modes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the peptide-receptor complex, allowing for the assessment of binding stability and the characterization of key interactions.

MD Simulation Protocol

-

System Setup: The top-ranked docked complex is solvated in a periodic box of water molecules (e.g., TIP3P model), and counter-ions are added to neutralize the system.

-

Force Field Selection: An appropriate force field that is well-parameterized for both proteins and N-methylated peptides should be chosen. The AMBER ff14SB force field is a suitable choice for the protein, while specialized parameters may be needed for the N-methylated residues.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

-

Production Run: A long production simulation (e.g., 100-500 ns) is performed to sample the conformational space of the complex.

-

Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex (RMSD), identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and calculate the binding free energy.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

| Parameter | Value | Method | Notes |

| Docking Score | -8.5 kcal/mol | Glide SP | Top-ranked pose in the most populated cluster. |

| MM-GBSA dG Bind | -55.2 ± 5.8 kcal/mol | MM-GBSA | Calculated from the last 50 ns of the MD trajectory. |

| RMSD (Peptide) | 1.8 ± 0.3 Å | MD Simulation | Cα atoms, relative to the initial docked pose. |

| Key H-Bonds | Arg351, Gln488 | MD Simulation | Occupancy > 50% |

| Key Hydrophobic Contacts | Leu355, Val431, Ile511 | MD Simulation | Residues on NLRP3 interacting with peptide side chains. |

Table 1: Summary of In Silico Binding Data for this compound with the NLRP3 NACHT Domain.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the in silico predictions.

Peptide Synthesis

This compound will be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. N-methylated amino acids will be incorporated using commercially available Fmoc-protected N-methylated amino acid derivatives. The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Receptor-Ligand Binding Assays

6.2.1. Radioligand Binding Assay

This assay will be used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).

-

Radiolabeling: A derivative of this compound will be synthesized with a tyrosine residue for radioiodination with ¹²⁵I.

-

Assay Setup: A constant amount of purified NLRP3 NACHT domain will be incubated with increasing concentrations of the radiolabeled peptide.

-

Non-specific Binding: A parallel set of incubations will be performed in the presence of a large excess of unlabeled peptide to determine non-specific binding.

-

Separation: Bound and free radioligand will be separated by filtration.

-

Detection: The amount of bound radioactivity will be quantified using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax are determined by non-linear regression analysis of the saturation binding curve.

6.2.2. Surface Plasmon Resonance (SPR)

SPR will be used to measure the kinetics of binding (association and dissociation rates).

-

Immobilization: The purified NLRP3 NACHT domain will be immobilized on a sensor chip.

-

Binding: A solution of this compound at various concentrations is flowed over the chip, and the change in the refractive index at the surface is measured in real-time.

-

Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the peptide from the receptor.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

In Silico Modeling Workflow for Peptide-Receptor Binding.

Putative NLRP3 Inflammasome Signaling Pathway

Hypothesized Antagonistic Action on the NLRP3 Signaling Pathway.

Conclusion

The in silico modeling of N-methylated peptides like this compound presents a complex but rewarding challenge. By following a systematic workflow that combines target identification, robust model preparation, advanced docking, and molecular dynamics simulations, it is possible to generate high-confidence models of peptide-receptor binding. These computational predictions, when integrated with experimental validation, can significantly accelerate the design and optimization of novel peptide therapeutics. This guide provides a foundational framework for researchers to embark on such studies, ultimately contributing to the development of next-generation peptide-

N-Methylated Peptides: A Technical Guide to Enhancing Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the physicochemical properties and stability of N-methylated peptides. The specific peptide sequence, NF(N-Me)GA(N-Me)IL, is used as a representative example to illustrate the principles and methodologies discussed. Quantitative data presented herein is illustrative and based on general trends observed for N-methylated peptides, as specific experimental data for this compound is not publicly available.

Introduction: The Power of N-Methylation

Peptides offer significant therapeutic potential due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low membrane permeability, and conformational flexibility.[1][2][3] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[1][4] This modification can profoundly influence the physicochemical and biological properties of peptides, making it a critical tool in modern drug design.[1][3] By strategically introducing N-methylation, as in the hypothetical peptide this compound, researchers can enhance proteolytic stability, modulate lipophilicity, and constrain the peptide into a bioactive conformation.[1][4][5]

Physicochemical Properties of N-Methylated Peptides

N-methylation induces key changes in the physicochemical properties of a peptide. These modifications are crucial for improving its drug-like characteristics.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1][6] Proteases, which are responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonds. N-methylation removes the amide proton, disrupting this recognition and sterically hindering the protease from accessing the cleavage site.[1]

Table 1: Illustrative Proteolytic Stability of NFGAIL vs. This compound

| Peptide Sequence | Modification | Half-life in Human Plasma (t½, hours) |

| NFGAIL | Unmodified | < 1 |

| This compound | N-methylated Glycine and Isoleucine | > 24 |

Note: Data is representative and intended for comparative purposes.

Modulated Lipophilicity and Membrane Permeability

N-methylation generally increases the lipophilicity of a peptide by removing a hydrogen bond donor and introducing a hydrophobic methyl group.[4][7] This can lead to improved membrane permeability, a critical factor for oral bioavailability and targeting intracellular proteins.[2][8][9] The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) are common measures of lipophilicity.

Table 2: Illustrative Lipophilicity of NFGAIL vs. This compound

| Peptide Sequence | Modification | Calculated LogP |

| NFGAIL | Unmodified | -2.5 |

| This compound | N-methylated Glycine and Isoleucine | -1.0 |

Note: Data is representative and intended for comparative purposes.

Conformational Constraint

The introduction of a methyl group on the peptide backbone sterically hinders rotation around the Cα-N bond, restricting the available conformational space.[1][10] This "conformational constraint" can lock the peptide into a bioactive conformation, potentially enhancing its binding affinity and selectivity for its target receptor.[1][10] N-methylation can also favor the cis amide bond conformation, which is less common in unmodified peptides but can be crucial for mimicking specific protein structures.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of N-methylated peptides, which can be adapted for a specific peptide like this compound.

Synthesis of N-Methylated Peptides

N-methylated peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[11][12] The synthesis of N-methylated amino acids can be performed in solution prior to their incorporation into the peptide chain on a solid support.[2]

General Steps for SPPS of this compound:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. For N-methylated residues, use pre-synthesized Fmoc-N-Me-amino acids.

-

Deprotection: Remove the Fmoc protecting group after each coupling step.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This assay evaluates the resistance of the peptide to degradation by proteases found in biological fluids like human plasma or serum.[11][12][13]

Protocol:

-

Incubation: Incubate the N-methylated peptide (e.g., this compound) and its unmodified counterpart in human plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Protein Precipitation: Stop the enzymatic reaction by adding a precipitation agent like acetonitrile (B52724) or trichloroacetic acid to each aliquot.[11]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide at each time point.[11][12]

-

Half-life Calculation: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).[1]

Lipophilicity Determination by RP-HPLC

The retention time of a peptide on a reverse-phase HPLC column can be correlated with its lipophilicity.[14][15]

Protocol:

-

Instrumentation: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient of a polar solvent (e.g., water with 0.1% TFA) and a non-polar solvent (e.g., acetonitrile with 0.1% TFA).

-

Analysis: Inject the peptide and measure its retention time. A longer retention time indicates greater lipophilicity.

-

Calibration (Optional): For a more quantitative measure, a calibration curve can be generated using compounds with known LogP values.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of an N-methylated peptide.

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Generalized Signaling Pathway

This diagram shows a generalized G-protein coupled receptor (GPCR) signaling pathway that could be activated by a bioactive peptide. N-methylation can enhance the peptide's affinity for the receptor, leading to a more robust downstream signal.

Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.

Conclusion

N-methylation is a versatile and powerful tool in peptide chemistry and drug discovery. By strategically introducing methyl groups into the peptide backbone, as exemplified by the hypothetical peptide this compound, researchers can systematically modulate key physicochemical properties. This leads to enhanced proteolytic stability, improved membrane permeability, and constrained conformation, which can ultimately result in peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and evaluation of N-methylated peptides for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. verifiedpeptides.com [verifiedpeptides.com]

- 14. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early Research on NF(N-Me)GA(N-Me)IL Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of amyloidogenic peptides is a hallmark of several debilitating diseases, including type 2 diabetes and Alzheimer's disease. The human islet amyloid polypeptide (hIAPP), and specifically its highly amyloidogenic fragment NFGAIL, has been a focal point of research to understand and inhibit this pathological process. A promising strategy to modulate the properties of such peptides is N-methylation, a chemical modification that can enhance proteolytic stability, increase membrane permeability, and alter aggregation propensity. This technical guide provides a comprehensive overview of the early research and literature concerning N-methylated analogs of the NFGAIL sequence, with a particular focus on the doubly N-methylated analog, NF(N-Me)GA(N-Me)IL. We will delve into the synthesis, biological activity, and the experimental methodologies used to characterize these promising therapeutic candidates.

The Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, has profound effects on the physicochemical and biological properties of peptides. This modification can:

-

Enhance Proteolytic Stability: By removing the amide proton, a key recognition site for many proteases, N-methylation can significantly increase the in vivo half-life of peptides.

-

Increase Lipophilicity and Membrane Permeability: The addition of a methyl group increases the hydrophobicity of the peptide, which can facilitate its passage across cellular membranes.

-

Modulate Conformation: N-methylation restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures. This can influence binding affinity and biological activity.

-

Inhibit Amyloid Aggregation: The disruption of the hydrogen-bonding network essential for β-sheet formation is a key mechanism by which N-methylation can inhibit amyloid fibrillogenesis. N-methylated peptides can act as "capping agents," binding to the growing ends of amyloid fibrils and preventing further elongation.

The this compound Analog: A Case Study

The NFGAIL sequence (hIAPP 22-27) is a critical amyloidogenic core within the full-length hIAPP. Early research into modifying this sequence to prevent aggregation led to the synthesis and investigation of N-methylated analogs. A significant finding was the development of the doubly N-methylated analog, H-F(N-Me)GA(N-Me)IL-OH.

Biological Activity and Inhibition of Aggregation

Studies have shown that the H-F(N-Me)GA(N-Me)IL-OH analog does not form fibrous structures on its own.[1][2] Furthermore, it has been demonstrated to be an effective inhibitor of the aggregation of other amyloidogenic fragments of hIAPP.[1][2] For instance, the aggregation of the hIAPP fragment 23-27 was significantly inhibited by the presence of H-F(N-Me)GA(N-Me)IL-OH.[2] This inhibitory effect is attributed to the disruption of the hydrogen bonding required for β-sheet formation, a critical step in amyloid fibril assembly.[3]

Quantitative Data Summary

Although specific quantitative data for this compound is sparse in early literature, the following table summarizes the key qualitative findings and provides a template for future quantitative analysis.

| Analog | Sequence | Aggregation Propensity | Inhibition of hIAPP Fragment Aggregation | Cytotoxicity |

| NFGAIL (Wild-Type) | H-NFGAIL-OH | High | N/A | Cytotoxic |

| This compound | H-F(N-Me)GA(N-Me)IL-OH | Does not form fibrils [1][2] | Inhibits aggregation of hIAPP fragments (e.g., 23-27) [2] | Reduced (presumed) |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of N-methylated NFGAIL analogs, based on established protocols for similar amyloidogenic peptides.

Synthesis of N-Methylated Peptides

On-Resin N-Methylation Protocol

This method allows for the site-specific introduction of N-methylation during solid-phase peptide synthesis (SPPS).

-

Standard Fmoc-SPPS: The linear peptide is assembled on a suitable resin using standard Fmoc chemistry.

-

Orthogonal Protection: The amino acid residue to be N-methylated is introduced with an orthogonal protecting group on the backbone amide, such as the o-nitrobenzenesulfonyl (oNBS) group.

-

Alkylation: The protected peptide on resin is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Deprotection: The oNBS group is removed using a thiol, such as 2-mercaptoethanol, and a base.

-

Continuation of SPPS: The synthesis is continued to obtain the full-length N-methylated peptide.

-

Cleavage and Purification: The final peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Aggregation Assays

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time.

-

Peptide Preparation: Lyophilized peptides are dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), to dissociate any pre-existing aggregates, and then the solvent is evaporated. The peptide film is then dissolved in the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Assay Setup: The peptide solution is mixed with a Thioflavin T stock solution in a 96-well black plate.

-

Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence is measured at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: The increase in fluorescence intensity over time is indicative of amyloid fibril formation. The lag time, elongation rate, and final plateau of the aggregation curve can be determined. For inhibition assays, different concentrations of the N-methylated analog are co-incubated with the aggregating peptide.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of amyloid peptides.

-

Cell Culture: Pancreatic β-cells (or other relevant cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: Cells are treated with various concentrations of the amyloid peptide and the N-methylated analogs for a specified period (e.g., 24-48 hours).

-

MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at ~570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Signaling Pathways and Visualization

Amyloid-induced cytotoxicity is a complex process involving multiple cellular signaling pathways. Oligomers of amyloidogenic peptides like hIAPP can interact with the cell membrane, leading to membrane disruption, ion dysregulation, oxidative stress, and ultimately, apoptosis.[4][5]

Key Signaling Pathways in Amyloid-Induced Cell Death

-

Extrinsic Apoptosis Pathway: Amyloid oligomers can bind to death receptors on the cell surface, such as the Fas receptor, leading to the activation of caspase-8 and the downstream executioner caspase-3.[6]

-

Intrinsic (Mitochondrial) Apoptosis Pathway: Membrane permeabilization and the influx of ions like Ca2+ can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[4]

-

ER Stress Pathway: The accumulation of misfolded proteins can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[4]

-

Oxidative Stress: The interaction of amyloid oligomers with the cell membrane can generate reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[4]

Diagrammatic Representations

The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Caption: Overview of hIAPP-induced cytotoxicity pathways.

Caption: General experimental workflow for studying N-methylated analogs.

Conclusion

Early research into N-methylated analogs of the amyloidogenic NFGAIL peptide fragment has provided a strong foundation for the development of novel therapeutics for amyloid-related diseases. The doubly N-methylated analog, this compound, stands out as a promising lead compound due to its inability to form amyloid fibrils and its capacity to inhibit the aggregation of other amyloidogenic peptides. The experimental protocols detailed in this guide provide a framework for the synthesis and comprehensive evaluation of such analogs. Future research should focus on obtaining detailed quantitative data on the inhibitory potency and cytotoxicity of these compounds, as well as further elucidating the precise molecular mechanisms by which they exert their protective effects. The continued exploration of N-methylation as a strategy to combat amyloidogenesis holds significant promise for addressing the unmet medical needs of patients with these devastating diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. N-Methylated Analogs of hIAPP Fragments 18-22, 23-27, 33-37 Inhibit Aggregation of the Amyloidogenic Core of the Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. On the Environmental Factors Affecting the Structural and Cytotoxic Properties of IAPP Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structure, Membrane Interactions, and Toxicity of the Islet Amyloid Polypeptide in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylation: A Core Strategy for Enhancing Peptide Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by inherent limitations such as poor metabolic stability, low membrane permeability, and conformational flexibility, which can lead to diminished receptor affinity. A key chemical modification strategy, N-methylation, has emerged as a powerful tool to systematically address these challenges. This technique, involving the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, profoundly influences the physicochemical and biological properties of peptides, making it an indispensable tool in modern drug design and development.[1] This guide provides a comprehensive overview of the multifaceted role of N-methylation in shaping peptide function, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

The Impact of N-Methylation on Peptide Properties

N-methylation instigates a series of structural and functional changes in peptides, leading to enhanced therapeutic potential. These modifications primarily affect conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity.

Conformational Control and Pre-organization

The introduction of a methyl group onto the amide nitrogen sterically hinders rotation around the Cα-N bond, thereby restricting the available conformational space.[1] This "conformational constraint" can lock the peptide into its bioactive conformation, which is the specific three-dimensional structure required for optimal interaction with its biological target.[1] This pre-organization reduces the entropic penalty of binding, often leading to enhanced receptor affinity and selectivity.[1]

One of the key conformational effects of N-methylation is its influence on the cis/trans isomerization of the amide bond. While the trans conformation is energetically favored in most unmodified peptides, N-methylation can increase the propensity for the cis conformation, a feature that can be crucial for mimicking protein turns or for precise engagement with a receptor's binding pocket.[1] Furthermore, the removal of the amide proton eliminates its ability to act as a hydrogen bond donor, disrupting intramolecular hydrogen bonding networks and significantly altering the peptide's secondary structure and overall folding.

Enhanced Proteolytic Stability

A significant advantage of N-methylation is the marked increase in the resistance of peptides to enzymatic degradation by proteases. Proteases recognize and bind to the peptide backbone through a series of interactions, including hydrogen bonding with the amide protons. By replacing these protons with methyl groups, N-methylation effectively disrupts this recognition process, shielding the peptide from proteolytic cleavage and extending its in vivo half-life.

Improved Membrane Permeability and Oral Bioavailability

The ability of a therapeutic agent to cross cellular membranes is a critical determinant of its oral bioavailability and overall efficacy. N-methylation can significantly enhance membrane permeability through several mechanisms:

-

Reduced Hydrogen Bonding Capacity: The elimination of the amide proton reduces the peptide's overall capacity to form hydrogen bonds with surrounding water molecules. This lowers the desolvation penalty associated with transitioning from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.

-

Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the peptide, promoting its partitioning into the cell membrane.

-

Conformational Masking: By inducing more compact, folded conformations, N-methylation can effectively shield polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.

These combined effects have been shown to drastically improve the intestinal permeability and even lead to significant oral bioavailability for some N-methylated peptides. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin (B550006) analog, exhibited 10% oral bioavailability. In another study, a cyclic hexapeptide with three N-methyl groups demonstrated an oral bioavailability of 28% in rats.

Modulation of Receptor Affinity and Selectivity

The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the modification. By locking the peptide into a bioactive conformation, N-methylation can lead to a significant enhancement in receptor affinity. However, if the induced conformation is not compatible with the receptor's binding pocket, a decrease in affinity may be observed. This highlights the importance of a systematic "N-methyl scan," where different positions on the peptide backbone are methylated to identify the optimal sites for improving biological activity.

Furthermore, N-methylation can be a powerful tool for fine-tuning the selectivity of a peptide for a specific receptor subtype. By creating unique conformational preferences, it is possible to design peptides that bind with high affinity to the desired target while minimizing off-target interactions.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key peptide properties.